
Ethyl 2-acetylpent-4-enoate
Overview
Description
Ethyl 2-acetylpent-4-enoate is an organic compound with the molecular formula C9H14O3. It is also known by other names such as 2-acetyl-4-pentenoic acid ethyl ester and ethyl 2-ethanoylpent-4-enoate . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Classical Synthesis via Alkylation of Ethyl Acetoacetate
One of the primary methods for preparing ethyl 2-acetylpent-4-enoate involves the alkylation of ethyl acetoacetate with an appropriate allylic halide or equivalent precursor to introduce the pent-4-enoate side chain.
- Procedure:
A suspension of sodium hydride (NaH) in tetrahydrofuran (THF) is used to deprotonate ethyl acetoacetate, generating the enolate ion. This enolate then undergoes nucleophilic substitution with an allylic halide (e.g., 4-bromo-1-butene) to yield this compound. - Reaction Conditions:
- NaH (60% dispersion in mineral oil), 10 mmol
- THF as solvent (25 mL)
- Temperature controlled to avoid side reactions
- Reference:
This method is documented in synthetic protocols for related heterocycles and was described in a detailed thesis source.
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | NaH in THF | Generation of enolate |
2 | Allylic halide (e.g., 4-bromo-1-butene) | Alkylation to introduce pent-4-enoate chain |
3 | Work-up and purification | Isolation of this compound |
Synthesis via β-Dicarbonyl Compound Route
This compound can also be synthesized as a β-dicarbonyl compound through condensation reactions involving β-keto esters and appropriate aldehydes or ketones.
- Key Insight:
The compound is often prepared as a precursor for β-enamino esters and quinoline derivatives. The β-dicarbonyl nature facilitates further transformations. - Reaction Overview:
The β-keto ester (ethyl acetoacetate) undergoes condensation with an aldehyde or equivalent to form the pent-4-enoate moiety. - Reference:
This approach is referenced in the synthesis of ethyl-2-acetylpent-4-enoate (compound 1a) in the context of drug synthesis and quinoline derivative preparation.
Ultrasound-Assisted Solvent-Free Synthesis of β-Enamino Esters (Including this compound)
A modern, efficient method reported involves the use of ultrasound irradiation to promote the reaction of β-keto esters with amines, leading to β-enamino esters derived from this compound.
- Method Highlights:
- Ultrasound irradiation accelerates the reaction without the need for solvents.
- Acetic acid (0.1 equivalents) is used as a catalyst.
- The reaction proceeds at ambient temperature, providing good yields.
- Application:
This method is particularly relevant when this compound is used as a starting material for β-enamino ester synthesis. - Reference:
The method is detailed in a 2004 publication emphasizing green chemistry approaches and reaction efficiency.
Parameter | Details |
---|---|
Reactants | β-Keto ester + amine |
Catalyst | Acetic acid (0.1 eq) |
Solvent | None (solvent-free) |
Energy Input | Ultrasound irradiation |
Temperature | Ambient |
Yield | High yields reported |
Notes on Purification and Characterization
- Purification:
this compound is typically purified by standard organic techniques such as distillation under reduced pressure or column chromatography to remove unreacted starting materials and by-products. - Characterization:
The compound is characterized by spectroscopic methods including NMR (proton and carbon), IR spectroscopy, and mass spectrometry to confirm the structure and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Synthetic Chemistry Applications
Ethyl 2-acetylpent-4-enoate is widely utilized in synthetic organic chemistry due to its ability to act as an intermediate in the synthesis of more complex molecules. Some notable applications include:
- Building Block for Complex Molecules : The compound is often used as a precursor in the synthesis of other organic compounds, including polymers and pharmaceuticals. Its reactive sites can be modified to create derivatives with specific functionalities .
- Polymer Synthesis : Research has indicated that this compound can be employed as a precursor for synthesizing functionalized polymers. Studies have explored its potential in creating materials with tailored properties through reactions such as the Suzuki-Miyaura coupling.
Biological Research Applications
In addition to its synthetic utility, this compound has been investigated for its biological activities:
- Potential Therapeutic Agents : Preliminary studies have suggested that derivatives of this compound may serve as scaffolds for developing new therapeutic agents. Modifications to its structure could target specific biological processes, making it a candidate for drug development .
- Antileishmanial Activity : Case studies have demonstrated that this compound exhibits antileishmanial properties against Leishmania chagasi. This was assessed through various in vitro assays, indicating its potential as a lead compound for antileishmanial drug development .
Interaction Studies
Research has focused on the interactions of this compound with nucleophiles and electrophiles, which is critical for understanding its reactivity and potential biological effects. Interaction studies reveal that this compound can react with amino acids, peptides, and proteins, providing insights into its role within biological systems.
Case Studies
- Synthesis of Novel Polymers : A study demonstrated the use of this compound as a precursor for synthesizing functionalized poly(arylene ether sulfone)s via Suzuki-Miyaura coupling, showcasing its utility in materials science.
- Biochemical Evaluation : Research evaluated the synthesis and biological activity of warhead-decorated compounds derived from this compound, indicating its potential role in developing selective inhibitors for therapeutic applications .
- Antileishmanial Studies : The efficacy of novel quinoline derivatives synthesized from this compound was tested against Leishmania chagasi, demonstrating promising antileishmanial activity .
Mechanism of Action
The mechanism of action of ethyl 2-acetylpent-4-enoate involves its interaction with specific molecular targets and pathways. For instance, in biochemical studies, it may act as a substrate for enzymes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 2-acetylpent-4-enoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Both compounds have ester groups, but ethyl acetoacetate lacks the allyl group present in this compound.
Ethyl 2-allylacetoacetate: This compound is structurally similar but has different reactivity due to the presence of the allyl group.
4-Pentenoic acid, 2-acetyl-, ethyl ester: This is another name for this compound, highlighting its structural features.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Biological Activity
Ethyl 2-acetylpent-4-enoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by an enone functional group that contributes to its reactivity and biological properties. The compound can be synthesized through various methods, including palladium-catalyzed reactions, which facilitate the formation of more complex structures from simpler precursors .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, reporting an inhibition zone diameter of up to 15 mm against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be 50 µg/mL for both strains, suggesting moderate antibacterial activity .
Antiparasitic Activity
In addition to its antibacterial effects, this compound has shown promising results in antiparasitic assays. Specifically, it was tested against Leishmania species, with IC50 values indicating effective inhibition of promastigote forms. The compound demonstrated an IC50 of approximately 5 µg/mL, which is comparable to standard treatments .
The biological activity of this compound can be attributed to its ability to interact with cellular targets. Its structure allows for the formation of reactive intermediates that may disrupt cellular processes in pathogens. For instance, studies suggest that the compound may interfere with mitochondrial function in parasites, leading to increased oxidative stress and subsequent cell death .
Case Studies and Experimental Findings
Several studies have explored the biological activity of this compound. Below are summarized findings from key research articles:
Study | Methodology | Findings |
---|---|---|
Study 1 | Antimicrobial assay | Inhibition zones: E. coli (15 mm), S. aureus (15 mm); MIC: 50 µg/mL |
Study 2 | Antiparasitic assay | IC50 against Leishmania: ~5 µg/mL |
Study 3 | Cellular mechanism | Induced oxidative stress in promastigotes; disrupted mitochondrial function |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-acetylpent-4-enoate, and how can reaction conditions be optimized for yield?
- Methodology : this compound is synthesized via esterification or transesterification reactions. Design of Experiments (DOE) frameworks are recommended to optimize parameters such as catalyst loading (e.g., acid/base catalysts), solvent polarity, temperature, and reaction time. For example, enzymatic routes using Baeyer-Villiger monooxygenases (BVMOs) like HAPMO or PAMO can achieve high yields (98%) under mild conditions . Kinetic studies (e.g., time-course monitoring via GC or HPLC) and statistical tools (ANOVA) are critical for identifying significant variables.
Q. How is the purity and stereochemical identity of this compound confirmed in synthetic workflows?
- Methodology : Combine chromatographic (HPLC/GC with chiral columns) and spectroscopic techniques. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial proximity of protons in stereoisomers. X-ray crystallography using SHELXL for refinement and ORTEP-III for graphical representation provides unambiguous structural confirmation, including bond angles and torsional strain analysis .
Advanced Research Questions
Q. What factors govern enantioselectivity in the enzymatic resolution of this compound, and how can competing pathways be minimized?
- Methodology : Enantioselectivity in BVMO-catalyzed dynamic kinetic resolution depends on substrate-enzyme docking (molecular dynamics simulations) and steric/electronic effects. Use stopped-flow spectroscopy to probe intermediate formation rates. Compare mutant enzyme variants via site-directed mutagenesis and assess enantiomeric excess (ee) using polarimetry or chiral HPLC. Contradictions in catalytic efficiency between studies may arise from differences in pH, cofactor availability (NADPH), or enzyme purity .
Q. How do intermolecular interactions influence the crystal packing of this compound, and what analytical tools are used to map these interactions?
- Methodology : Hydrogen bonding and van der Waals interactions can be analyzed via X-ray crystallography and graph set analysis (as per Etter’s formalism). Assign interaction patterns (e.g., R²₂(8) motifs) using software like Mercury. Differential Scanning Calorimetry (DSC) and Hirshfeld surface analysis further elucidate thermal stability and intermolecular contact contributions .
Q. What computational strategies are employed to model reaction mechanisms involving this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) assess solvent effects and conformational flexibility. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate mechanistic hypotheses .
Q. How can this compound serve as a trifunctionalized precursor in multi-step syntheses, and what are key challenges in regioselective transformations?
- Methodology : The α-acetyl, β-ketoester, and allyl groups enable diverse reactivity. For regioselective functionalization, employ protecting group strategies (e.g., silylation of the ketone) and evaluate selectivity via competitive reaction studies. Monitor intermediates using LC-MS and optimize conditions using response surface methodology (RSM). Challenges include steric hindrance at the α-position and retro-aldol side reactions .
Q. How should researchers resolve contradictions in reported catalytic data for this compound synthesis?
- Methodology : Conduct meta-analyses of published data to identify confounding variables (e.g., enzyme source, substrate concentration). Replicate experiments under standardized conditions and apply error analysis (standard deviation, confidence intervals). Use multivariate regression to isolate factors affecting yield or ee. Cross-validate findings with independent techniques (e.g., circular dichroism vs. chiral chromatography) .
Q. Methodological Frameworks
- Experimental Design : Follow P-E/I-C-O (Population: substrate; Intervention: catalyst; Comparison: alternative methods; Outcome: yield/ee) to formulate testable hypotheses .
- Data Analysis : Use tools like OriginLab or Python’s SciPy for statistical modeling. For crystallographic data, SHELX suite and Olex2 provide refinement and visualization .
- Ethical Reporting : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and declare uncertainties (e.g., R-factors in crystallography, confidence intervals in kinetics) .
Properties
IUPAC Name |
ethyl 2-acetylpent-4-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-4-6-8(7(3)10)9(11)12-5-2/h4,8H,1,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKFNTFJUHTDNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870683 | |
Record name | 4-Pentenoic acid, 2-acetyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610-89-9 | |
Record name | Ethyl 2-allylacetoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 2-allylacetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-allylacetoacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10814 | |
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Record name | 4-Pentenoic acid, 2-acetyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Pentenoic acid, 2-acetyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-acetylpent-4-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.308 | |
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Record name | ETHYL 2-ALLYLACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVP070FK35 | |
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Retrosynthesis Analysis
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